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Compound of Interest |

N,2-dimethoxy-N, 6-
Compound Name:
dimethylbenzamide

CAS No.: 899424-96-5

Cat. No.: B8448226

Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on the chemical properties, synthesis,
and analytical methodologies related to N,2-dimethoxy-N,6-dimethylbenzamide. It is
designed to provide a foundational understanding for professionals engaged in chemical
research and development.

Core Chemical Identity

N,2-dimethoxy-N,6-dimethylbenzamide is a substituted aromatic amide. The structural
nomenclature indicates a benzamide core with specific substitutions that dictate its chemical
behavior and potential applications.

e Molecular Formula: C11H1sNO3

¢ Molecular Weight: 209.24 g/mol
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e CAS Number: While a specific CAS number for N,2-dimethoxy-N,6-dimethylbenzamide is
not readily available in public databases, related structures such as 4-fluoro-N,2-dimethoxy-
N,6-dimethylbenzamide have been cataloged.[1] This highlights the compound as a
member of a broader class of substituted benzamides.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties is crucial for experimental
design, formulation, and predicting the compound's behavior in various environments.

Property Predicted/Reported Value Notes

Prediction requires
Melting Point Data not available computational modeling or

experimental determination.

Prediction requires
Boiling Point Data not available computational modeling or

experimental determination.

The aromatic ring and methyl

groups contribute to its
N Expected to have low aqueous ] N o
Solubility ubilit lipophilic character. Solubility is
solubili
Y likely higher in organic solvents

like DMSO, DMF, and alcohols.

This predicted octanol-water

) ) partition coefficient suggests

Predicted to be in the range of ] o
LogP 15.05 moderate lipophilicity, a key
R parameter in drug design for

membrane permeability.

The amide group is generally
pKa Data not available neutral, but the nitrogen lone

pair can exhibit weak basicity.

Synthesis and Mechanistic Rationale
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The synthesis of N,2-dimethoxy-N,6-dimethylbenzamide can be achieved through standard

amidation reactions. A common and reliable method involves the coupling of a carboxylic acid
derivative with an amine.

Proposed Synthetic Pathway
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Figure 1: Proposed synthesis of N,2-dimethoxy-N,6-dimethylbenzamide.

Experimental Protocol and Rationale

 Activation of the Carboxylic Acid: 2-methoxy-6-methylbenzoic acid is converted to its more
reactive acyl chloride derivative.

o Procedure: To a solution of 2-methoxy-6-methylbenzoic acid in an anhydrous aprotic
solvent (e.g., dichloromethane or THF), add thionyl chloride dropwise at O °C. The reaction
is then stirred at room temperature until the evolution of gas ceases.
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o Causality: The carboxylic acid is a relatively poor electrophile. Thionyl chloride converts
the hydroxyl group into a good leaving group, significantly increasing the electrophilicity of
the carbonyl carbon and making it susceptible to nucleophilic attack by the amine.

e Amide Coupling: The activated acyl chloride is reacted with N,O-dimethylhydroxylamine.

o Procedure: The solution of the acyl chloride is added dropwise to a cooled (0 °C) solution
of N,O-dimethylhydroxylamine and a non-nucleophilic base (e.g., triethylamine or pyridine)
in an anhydrous solvent. The reaction is allowed to warm to room temperature and stirred
until completion (monitored by TLC or LC-MS).

o Causality: The nitrogen atom of N,O-dimethylhydroxylamine acts as a nucleophile,
attacking the electrophilic carbonyl carbon of the acyl chloride. The base is essential to
neutralize the HCI generated during the reaction, preventing the protonation of the amine

and driving the reaction to completion.
e Work-up and Purification:

o Procedure: The reaction mixture is quenched with water or a saturated aqueous solution
of sodium bicarbonate. The organic layer is separated, washed with brine, dried over
anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product
is then purified by column chromatography on silica gel.

o Trustworthiness: This self-validating work-up procedure ensures the removal of unreacted
starting materials, byproducts, and reagents. The final purification by column
chromatography provides a high-purity sample, which can be confirmed by analytical

techniques.

Analytical Characterization

A robust analytical characterization is essential to confirm the identity and purity of the
synthesized compound.

Spectroscopic Data
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Technique

Expected Observations

1H NMR

- Aromatic protons (multiplets, ~6.8-7.5 ppm)-
Methoxy protons (singlets, ~3.8-4.0 ppm)- N-
methyl protons (singlet, ~3.0-3.3 ppm)- Aromatic
methyl protons (singlet, ~2.2-2.5 ppm)

13C NMR

- Carbonyl carbon (~168-172 ppm)- Aromatic
carbons (~110-160 ppm)- Methoxy carbons
(~55-60 ppm)- N-methyl carbon (~35-40 ppm)-
Aromatic methyl carbon (~18-22 ppm)

IR Spectroscopy

- C=0 stretch (amide) at ~1630-1680 cm~1- C-N
stretch at ~1250-1350 cm~1- C-O stretch
(methoxy) at ~1000-1100 cm~2- Aromatic C-H
stretches at ~3000-3100 cm~1

Mass Spectrometry

- Molecular ion peak (M*) or protonated
molecular ion peak ([M+H]*) at m/z 209.24 or
210.25, respectively.

Potential Applications and Fields of Interest

While specific biological activities for N,2-dimethoxy-N,6-dimethylbenzamide are not

extensively documented, the benzamide scaffold is a privileged structure in medicinal

chemistry.

Logical Relationship Diagram for Potential Research
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Figure 2: A logical workflow for investigating the therapeutic potential of N,2-dimethoxy-N,6-
dimethylbenzamide.

Potential areas for investigation include:

o Neuroscience: Many benzamide derivatives exhibit activity as dopamine and serotonin
receptor modulators.

e Oncology: The benzamide structure is present in some enzyme inhibitors, such as PARP
inhibitors.

o Agrochemicals: Substituted benzamides have been developed as herbicides and fungicides.

Further research is necessary to elucidate the specific biological targets and potential utility of
this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. CAS [chemicalbook.com]
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N,6-dimethylbenzamide]. BenchChem, [2026]. [Online PDF]. Available at:
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n-2-dimethoxy-n-6-dimethylbenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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